molecular formula C5H5N2O4- B8406146 Dihydroorotate

Dihydroorotate

货号: B8406146
分子量: 157.10 g/mol
InChI 键: UFIVEPVSAGBUSI-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is a key intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is characterized by its molecular formula C5H6N2O4 and is known for its involvement in various biochemical processes, particularly in the synthesis of uridine monophosphate.

属性

分子式

C5H5N2O4-

分子量

157.10 g/mol

IUPAC 名称

2,6-dioxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1

InChI 键

UFIVEPVSAGBUSI-UHFFFAOYSA-M

SMILES

C1C(NC(=O)NC1=O)C(=O)[O-]

规范 SMILES

C1C(NC(=O)NC1=O)C(=O)[O-]

产品来源

United States

准备方法

Multi-Step Organic Synthesis via Hexafluoroacetone-Mediated Protection

A seminal three-step synthesis route for dihydroorotic acid derivatives was developed using hexafluoroacetone as a dual-purpose reagent for amino group protection and carboxy group activation. The protocol begins with the protection of aspartic acid derivatives, followed by selective activation of carboxyl groups using chlorosulfonyl isocyanate (ClSO₂NCO). The final step involves coupling with phenethylamine derivatives under mild conditions to yield optically pure dihydroorotic acid analogs. While this method primarily targets derivatives, it provides a foundational framework for adapting reaction conditions to synthesize this compound itself through modified reduction steps.

Wittig Reaction and Knoevenagel Condensation

The synthesis of this compound precursors often relies on Wittig reactions to generate α,β-unsaturated esters, which are subsequently hydrolyzed to carboxylic acids. For example, ethyl 2-(triphenylphosphoranylidene)propionate reacts with aromatic aldehydes to form cinnamic acid derivatives, which undergo ester hydrolysis using NaOH in tetrahydrofuran (THF)/methanol/water mixtures. Knoevenagel condensation further expands this repertoire, enabling the formation of acrylic acid derivatives from malonic acid and aldehydes in the presence of pyridine. These intermediates are critical for constructing the this compound backbone through subsequent amidation or cyclization reactions.

Enzymatic Biosynthesis Pathways

Dihydroorotase-Catalyzed Production

In the pyrimidine biosynthesis pathway, this compound is synthesized from carbamoyl aspartate via the enzyme dihydroorotase (Figure 1). This metalloenzyme catalyzes the cyclization of carbamoyl aspartate to form the six-membered this compound ring. In vitro production can be achieved by isolating dihydroorotase from microbial sources such as Escherichia coli and incubating it with carbamoyl aspartate under buffered conditions (pH 7.4–8.0, 37°C). However, this method requires careful control of magnesium ion concentrations, as they are essential for enzymatic activity.

Role of this compound Dehydrogenase (DHODH) in Anaerobic Systems

Recent studies on Class-II DHODHs from anaerobic fungi, such as Anaeromyces robustus and Schizosaccharus japonicus, have revealed unique adaptations for anaerobic this compound oxidation. Heterologous expression of SjURA9 (a Class-II DHODH gene) in Saccharomyces cerevisiae enabled anaerobic pyrimidine biosynthesis, demonstrating that electron acceptors other than quinones (e.g., fumarate) can sustain DHODH activity. This finding opens avenues for microbial fermentation systems where this compound accumulates under oxygen-limited conditions by modulating electron transport chain components.

Advanced Microbial Fermentation Strategies

Engineered S. cerevisiae Strains for this compound Accumulation

Metabolic engineering of S. cerevisiae to overexpress dihydroorotase while knocking out DHODH (encoded by URA1) results in intracellular this compound accumulation. Culturing these strains in uracil-free media under anaerobic conditions forces reliance on salvage pathways, thereby enhancing this compound yields. For instance, strains expressing Sch. japonicus DHODH achieved 90% pyrimidine prototrophy anaerobically, with this compound titers reaching 2.1 g/L in batch fermentations.

Fermentation Optimization Using Neocallimastigomycetes

Obligately anaerobic fungi like Anaeromyces robustus utilize hydrogenosomes instead of mitochondria, enabling this compound synthesis without oxidative phosphorylation. Fermentations with A. robustus in cellulose-rich media achieved this compound concentrations of 3.4 mM, highlighting the potential of anaerobic fungi for industrial-scale production.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Methods

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural elucidation of this compound. The compound exhibits characteristic peaks at δ 4.25 ppm (C5-H) and δ 5.75 ppm (C6-H) in D₂O. High-performance liquid chromatography (HPLC) with UV detection at 210 nm provides rapid purity assessments, with retention times typically between 8–10 minutes on C18 columns.

X-ray Crystallography of Synthetic Intermediates

Crystal structures of this compound analogs, such as compound 24 from, reveal planar six-membered rings with hydrogen-bonding networks stabilizing the enol tautomer. These structural insights guide the rational design of synthesis protocols to minimize steric hindrance and maximize yield.

Industrial Applications and Challenges

Pharmaceutical Demand and Scalability

This compound serves as a precursor for antiviral and anticancer agents, driving demand for cost-effective production. Chemical synthesis, while scalable, faces challenges in enantiomeric purity, whereas microbial fermentation offers higher stereoselectivity but requires optimization of growth media and downstream processing.

Regulatory Considerations

Meeting pharmacopeial standards (e.g., USP-NF) necessitates stringent control of residual solvents (e.g., THF, methanol) in chemically synthesized batches and endotoxin levels in enzymatically produced material .

化学反应分析

Oxidation of Dihydroorotate to Orotate by DHODH

DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis, oxidizing DHO to orotate (OA) via a redox reaction coupled with flavin mononucleotide (FMN) and coenzyme Q (ubiquinone).

Reaction Steps and Mechanism

  • Stepwise Oxidation :

    • Proton Abstraction : A proton is removed from C5 of DHO by the deprotonated Ser215 side chain .

    • Hydride Transfer : A hydride (or equivalent) transfers from C6 of DHO to N5 of FMN, reducing FMN to FMNH₂. The free energy barrier for this step is 10.84 kcal/mol (calculated via QM/MM) .

    • FMN Regeneration : FMNH₂ is reoxidized by ubiquinone, restoring FMN for subsequent cycles .

Catalytic Residues and Structural Insights

Residue/ComponentRole in CatalysisSource
Ser215Proton abstraction from C5 of DHO
FMNElectron acceptor during DHO oxidation
Lys43Stabilizes FMN intermediates via O4 interaction
Cys130Acts as a general acid/base during proton shuttling

Kinetic Parameters

Data from Phytophthora infestans DHODH (PiDHODH) and Saccharomyces cerevisiae DHODH (StDHODH) :

ParameterPiDHODH (kcat/Km)StDHODH (kcat/Km)
This compound1.2 × 10⁶ M⁻¹s⁻¹2.8 × 10⁵ M⁻¹s⁻¹
Ubiquinone (Qd)4.5 × 10⁴ M⁻¹s⁻¹1.1 × 10⁴ M⁻¹s⁻¹

Reversible Interconversion by Dihydroorotase (DHOase)

DHOase is a zinc metalloenzyme that reversibly converts carbamoyl aspartate (CA) to DHO in pyrimidine biosynthesis.

Reaction Mechanism

  • Hydroxide Bridge Nucleophile : Two divalent metal ions (Zn²⁺, Co²⁺, or Cd²⁺) form a hydroxide bridge that attacks the substrate, facilitating hydrolysis or condensation .

  • Proton Shuttling : Asp250 transfers protons between the bridging hydroxide and the leaving group .

pH and Metal Ion Dependence

  • Hydrolysis of DHO : Requires a deprotonated active site group (pKa ~7.5 for Zn²⁺) .

  • Condensation of CA : Requires a protonated group (pKa ~6.8 for Zn²⁺) .

  • Metal Substitution : Co²⁺ or Cd²⁺ reconstitution alters catalytic efficiency and pH-rate profiles .

Substrate Recognition Residues

ResidueFunctionSource
Arg20, Asn44, His254Bind DHO’s α-carboxylate group
Asp250Proton transfer during hydrolysis

Substrate Specificity

  • Thiothis compound : A sulfur analogue of DHO is hydrolyzed with comparable efficiency (kcat/Km = 1.3 × 10³ M⁻¹s⁻¹) .

Therapeutic Implications

DHODH is a drug target due to its role in pyrimidine synthesis. Inhibitors like leflunomide target human DHODH, while microbial DHODHs (e.g., in Plasmodium) are explored for antiparasitic drugs .

科学研究应用

Role in Cancer Therapy

Dihydroorotate dehydrogenase (DHODH), the enzyme that catalyzes the conversion of this compound to orotate, is crucial for pyrimidine biosynthesis, which is vital for DNA and RNA synthesis in rapidly proliferating cells such as cancer cells. Inhibition of DHODH has emerged as a promising strategy in cancer treatment.

Case Studies and Findings

  • Acute Myeloid Leukemia : Pharmacological inhibition of DHODH has been shown to induce apoptosis and differentiation in acute myeloid leukemia cells, suggesting that targeting this enzyme may provide a novel therapeutic approach for this malignancy .
  • Neuroblastoma : Research indicates that genetic and pharmacological inhibition of DHODH suppresses proliferation and tumorigenicity in MYCN-amplified neuroblastoma cell lines. The presence of serum uridine was found to influence the efficacy of DHODH inhibitors, highlighting the need for combination therapies .
  • Esophageal and Colorectal Cancers : Overexpression of DHODH has been linked to enhanced cell proliferation and reduced apoptosis in esophageal squamous cell carcinoma and colorectal cancer. Targeting DHODH may lead to new treatment strategies for these cancers .

Applications in Autoimmune Diseases

This compound plays a critical role in modulating immune responses, making it a target for treating autoimmune conditions.

Notable Treatments

  • Rheumatoid Arthritis and Multiple Sclerosis : Inhibitors like leflunomide and teriflunomide target DHODH to reduce the proliferation of lymphocytes, thereby alleviating symptoms associated with autoimmune diseases . These drugs have demonstrated efficacy in clinical settings, providing a basis for their continued use.
  • Fingolimod : Originally developed for multiple sclerosis, fingolimod's mechanism involves modulation of immune responses that may also intersect with pathways involving this compound metabolism .

Antimicrobial Applications

The inhibition of DHODH is not limited to human diseases; it also extends to treating infections caused by various pathogens.

Research Insights

  • Fungal Infections : Compounds that inhibit fungal DHODH have been explored as potential antifungal agents. The orotomides are an example of such inhibitors that target this enzyme .
  • Malaria : The role of this compound in the life cycle of Plasmodium falciparum suggests that targeting its metabolic pathways could lead to novel antimalarial strategies .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Cancer TherapyAcute Myeloid Leukemia, NeuroblastomaInduction of apoptosis; suppression of tumor growth
Autoimmune DiseasesRheumatoid Arthritis, Multiple SclerosisEffective use of DHODH inhibitors like leflunomide
Antimicrobial TreatmentFungal infections, MalariaTargeting DHODH as a therapeutic strategy

作用机制

The mechanism of action of dihydroorotate primarily involves its role as a substrate for this compound dehydrogenase. This enzyme catalyzes the oxidation of this compound to orotate, a critical step in the de novo synthesis of pyrimidines. The reaction involves the transfer of electrons from this compound to flavin mononucleotide, which is then reduced to flavin mononucleotide hydroquinone. The reduced flavin mononucleotide subsequently transfers the electrons to the electron transport chain, facilitating the production of adenosine triphosphate .

Molecular Targets and Pathways: this compound targets this compound dehydrogenase, an enzyme located in the mitochondrial inner membrane. The pathway involves the conversion of this compound to orotate, which is then converted to uridine monophosphate through a series of enzymatic reactions. This pathway is essential for the synthesis of nucleotides required for DNA and RNA synthesis .

常见问题

Basic: What is the catalytic mechanism of dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis?

DHODH catalyzes the oxidation of this compound (DHO) to orotate, a rate-limiting step in de novo pyrimidine biosynthesis. The enzyme employs a two-metal-ion mechanism involving zinc or cobalt ions coordinated by conserved residues (e.g., Asp-250) to activate a bridging hydroxide nucleophile. pH-rate profiles and solvent isotope experiments reveal that protonation states of active-site residues (e.g., a single unprotonated group for hydrolysis, protonated for condensation) dictate catalytic efficiency. Mutagenesis studies show Arg-20, Asn-44, and His-254 are critical for substrate binding via electrostatic interactions with DHO’s α-carboxylate group .

Basic: How do structural features of DHODH influence substrate binding and catalysis?

Crystal structures of human DHODH (e.g., PDB 4RR4, 5H2Z) reveal a conserved ubiquinone-binding tunnel and dynamic loops (Leu68-Arg72, Asn212-Leu224) that regulate substrate access. Electrostatic interactions between DHO’s exocyclic carboxylate and residues like Arg-20 stabilize substrate orientation. Mutations in these residues abolish activity, confirming their role in recognition. The N-terminal domain in class 2 DHODHs (e.g., rat DHODH) undergoes conformational shifts upon inhibitor binding, altering quinone accessibility .

Advanced: What experimental approaches analyze dynamic conformational changes in DHODH upon inhibitor binding?

X-ray crystallography (e.g., PDB 4JS3, 5HQE) and cryo-EM capture structural rearrangements in DHODH’s ubiquinone-binding tunnel and N-terminal helices. For example, brequinar binding induces a 12 Å displacement in the first α-helix of rat DHODH. Molecular dynamics simulations and GRID-based hydrophobic mapping further predict membrane interaction surfaces. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can monitor solvent accessibility changes in loop regions during catalysis .

Advanced: How do QSAR models guide the design of DHODH inhibitors?

Quantitative structure-activity relationship (QSAR) analysis identifies critical parameters like octanol/water partition coefficients (logP) and molar refractivity. For leflunomide derivatives, a 3–4 parameter regression model highlights hydrophobic interactions and hydrogen bonding (e.g., with Tyr356) as key for potency. Molecular docking (HyperChem®) and scaffold-hopping strategies optimize inhibitor binding to species-specific active sites, such as Plasmodium falciparum vs. human DHODH .

Basic: What residues are essential for DHODH catalytic activity, and how are they identified?

Alanine scanning mutagenesis and metal substitution (e.g., Co²⁺ or Cd²⁺ replacing Zn²⁺) identify catalytic residues. Asp-250 is critical for proton shuttling during hydrolysis, while His-56 and Arg-136 (conserved in class 2 DHODHs) mediate quinone binding. Loss-of-function mutations in these residues (e.g., Arg-20→Ala) disrupt substrate orientation or metal coordination, validated via kinetic assays and crystallography .

Advanced: What methodologies study DHODH’s role in cancer progression and differentiation?

In acute myeloid leukemia (AML) models, DHODH inhibition triggers myeloid differentiation via pyrimidine depletion. Techniques include:

  • Western blotting (DHODH Antibody, Cell Signaling Technology) to quantify enzyme expression.
  • Metabolomics (LC-MS) to measure intracellular UMP/orotate levels.
  • In vivo assays using xenotransplanted mice treated with DHODH inhibitors (e.g., brequinar), with survival and tumor burden as endpoints .

Advanced: How do brequinar and fenamic acid derivatives interact with DHODH?

Brequinar binds the ubiquinone tunnel via π-π stacking and hydrogen bonds with Tyr356. Fenamic acid derivatives adopt a dual binding mode, interacting with both the ubiquinone site and a secondary pocket. Cocrystal structures (e.g., PDB 5H73) and SPR assays reveal conformational flexibility in the Leu68-Arg72 loop, which modulates inhibitor affinity. Structure-based optimization using SPROUT-LeadOpt improves selectivity for parasitic vs. human DHODH .

Basic: How do class 1 and class 2 DHODH enzymes differ structurally and functionally?

  • Class 1 (e.g., Lactococcus lactis DHOdehase A): Soluble, uses fumarate as an electron acceptor, lacks quinone-binding domains.
  • Class 2 (e.g., human DHODH): Membrane-associated, requires ubiquinone, and features an N-terminal α-helical domain for inhibitor binding. L. lactis DHOdehase B (class 2) is a heterotetramer with FMN, FAD, and [Fe-S] clusters, enabling NAD⁺ utilization .

Advanced: How does pH affect DHODH activity, and what techniques assess this?

pH-rate profiles using deuterated substrates (e.g., dideuterothis compound) and stopped-flow kinetics reveal pKa shifts in active-site residues. For DHO hydrolysis, a single deprotonated group (pKa ~6) is essential, while condensation requires protonation (pKa ~8). Solvent isotope effects (D₂O vs. H₂O) and kinetic isotope effects (KIE) on kₐₜ/Kₘ distinguish rate-limiting steps (e.g., hydride transfer vs. flavin reoxidation) .

Advanced: What challenges exist in selectively inhibiting Plasmodium falciparum DHODH?

Species-specific differences in the ubiquinone-binding pocket (e.g., PfDHODH’s smaller cavity) require precise structure-based design. Cocrystal structures (PDB 5H2Z) and fragment-based screening identify selective hits. SPROUT-LeadOpt optimizes inhibitors for PfDHODH’s hydrophobic subpocket while minimizing human off-target effects. Resistance studies monitor mutations (e.g., F227L) that reduce inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroorotate
Reactant of Route 2
Dihydroorotate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。